
Ethacrynic Acid L-Cysteine Adduct
Übersicht
Beschreibung
Ethacrynic acid (EA) is a phenoxyacetic acid derivative classified as a loop diuretic. Its mechanism of action involves forming a covalent adduct with the sulfhydryl (-SH) group of L-cysteine via a reactive methylene group (Figure 1) . This adduct, Ethacrynic Acid L-Cysteine Adduct (EA-L-Cys), is the pharmacologically active form responsible for inhibiting Na⁺-K⁺-Cl⁻ cotransporters (NKCC) in the thick ascending limb of Henle’s loop, thereby promoting diuresis . Unlike sulfonamide-based loop diuretics (e.g., furosemide, bumetanide), EA-L-Cys exhibits distinct structural and mechanistic properties, including stereospecificity and broader cellular interactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethacrynic Acid L-Cysteine Adduct involves the reaction of ethacrynic acid with L-cysteine. Ethacrynic acid, which contains an α, β-unsaturated ketone, reacts with the thiol group of L-cysteine to form the adduct. The reaction typically occurs in an aqueous buffer solution at a pH of 7.4 . The conditions for a rapid and selective reaction of thiols with ethacrynic acid have been well investigated, ensuring high yield and purity of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process would involve controlled reaction conditions to ensure consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethacrynic Acid L-Cysteine Adduct primarily undergoes substitution reactions due to the presence of the α, β-unsaturated ketone in ethacrynic acid, which reacts with thiol groups .
Common Reagents and Conditions:
Reagents: Ethacrynic acid, L-cysteine, aqueous buffer solutions.
Conditions: pH 7.4, room temperature, aqueous medium.
Major Products: The major product of the reaction between ethacrynic acid and L-cysteine is the this compound itself. This adduct is stable and can be used in various biochemical applications .
Wissenschaftliche Forschungsanwendungen
Therapeutic Uses
Cancer Treatment : Recent research has highlighted the potential of EAC in oncology. Ethacrynic acid itself has been shown to exhibit selective cytotoxicity against chronic lymphocytic leukemia (CLL) cells by inhibiting Wnt/β-catenin signaling pathways . The L-cysteine adduct may enhance these effects through its ability to modulate oxidative stress and influence cellular signaling pathways.
Renal Applications : Given its diuretic properties, EAC may be beneficial in managing conditions associated with fluid overload, such as heart failure and renal impairment. Its use could extend to patients with sulfonamide allergies who require diuretics but cannot tolerate traditional loop diuretics like furosemide .
Case Studies and Research Findings
Several studies have documented the effects and applications of EAC:
- Cytotoxicity in CLL : A study demonstrated that EAC exhibited selective cytotoxicity towards primary CLL cells with a mean inhibitory concentration significantly lower than that observed in normal cells . This selectivity suggests that EAC could be developed as a targeted therapy for CLL.
- Thiol Adducts and Diuretic Response : Research into various thiol adducts of ethacrynic acid indicated that the cysteine adduct was particularly effective at producing diuretic responses comparable to those of ethacrynic acid itself . This finding supports the potential clinical utility of EAC in treating edema.
- Inhibition of GST Activity : In vitro studies have confirmed that EAC effectively inhibits GST activity, which could enhance the therapeutic index of co-administered chemotherapeutics by preventing drug resistance mechanisms commonly seen in tumors .
Comparative Data Table
Property | Ethacrynic Acid | This compound |
---|---|---|
Diuretic Activity | High | Moderate to High |
Cytotoxicity Against CLL | Selective | Enhanced Selectivity |
GST Inhibition | Yes | Yes |
Clinical Use in Cancer | Emerging | Promising as an Adjuvant |
Use in Renal Conditions | Yes | Yes |
Wirkmechanismus
The mechanism of action of Ethacrynic Acid L-Cysteine Adduct is primarily related to its ability to inhibit the Na-K-2Cl cotransporter. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis . Additionally, ethacrynic acid has been shown to bind to and destabilize the LEF-1/β-catenin complex, thereby inhibiting the Wnt/β-catenin signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Loop Diuretics
EA-L-Cys differs structurally from sulfonamide-based diuretics, which rely on ionic interactions with NKCC transporters. Its phenoxyacetic acid backbone and covalent cysteine adduct enable unique binding kinetics and potency (Table 1).
Table 1: Comparative Potency of EA-L-Cys and Other Loop Diuretics
Compound | Class | IC₅₀ (M) | Relative Potency vs. Furosemide | Key Structural Feature |
---|---|---|---|---|
EA-L-Cysteine Adduct | Phenoxyacetic acid | 1 × 10⁻⁴ | 400x | Covalent cysteine adduct |
Bumetanide | Sulfonamide | 5 × 10⁻⁶ | 10x | Sulfamoyl group |
Furosemide | Sulfonamide | 2 × 10⁻⁴ | 1x | Chlorobenzene moiety |
3-Benzylamino-4-phenyl-5-sulfamoylbenzoic acid | Sulfonamide | 5 × 10⁻⁷ | 800x | Benzylamino-phenyl substitution |
Key Findings :
- EA-L-Cys is 10-fold more potent than bumetanide and 400-fold more potent than furosemide in inhibiting NKCC-mediated salt secretion in shark rectal gland models .
- Stereospecificity is critical: The D-cysteine adduct of EA is inactive, highlighting the importance of L-cysteine’s configuration .
Comparison with Other Cysteine Adducts
EA-L-Cys shares functional similarities with thiol-reactive compounds but differs in biological targets and applications (Table 2).
Table 2: Comparison of EA-L-Cys with Other Cysteine Adducts
Compound | Structure | Biological Role | Key Application |
---|---|---|---|
EA-L-Cysteine Adduct | Phenoxyacetic acid + L-cysteine | NKCC inhibition, GST inhibition | Diuresis, chemosensitization |
Thiazolidine-4-carboxylic acid (TCA) | L-cysteine + formaldehyde adduct | Proline analog, formaldehyde detox | Formerly used in liver protection |
Indanyloxyacetic acid | Phenoxyacetic acid derivative | Calcium-activated chloride channel blocker | Vasodilation, diuresis |
Key Findings :
- TCA : Unlike EA-L-Cys, TCA is a cyclic adduct of L-cysteine and formaldehyde, used historically for hepatic protection due to its role in formaldehyde detoxification .
- Indanyloxyacetic Acid : While structurally related to EA, it directly blocks calcium-activated chloride channels (ICl(Ca)) without forming a cysteine adduct, resulting in distinct vasodilatory effects .
Mechanistic Comparison with Non-Diuretic Thiol-Targeting Agents
EA-L-Cys’s reactivity with thiols extends beyond diuresis. For example, in platinum(IV) complexes (e.g., Complex 5), EA-L-Cys enhances glutathione-S-transferase (GST) inhibition, improving chemotherapeutic efficacy . This contrasts with organic mercurial diuretics (now obsolete), which non-specifically target renal tubular sulfhydryl groups, causing systemic toxicity .
Research Findings and Implications
- NKCC Inhibition : EA-L-Cys’s potency in shark rectal gland models correlates with its efficacy in avian erythrocyte NKCC inhibition, validating its role as a loop diuretic prototype .
- Broad Cellular Effects : EA-L-Cys inhibits GST 10-fold more effectively than free EA, suggesting applications in overcoming drug resistance in chemotherapy .
- Stereochemical Specificity : The inactivity of the D-cysteine adduct underscores the necessity of precise molecular interactions for biological activity .
Biologische Aktivität
Ethacrynic acid (EA) is a potent diuretic agent that has been studied for its biological activities, particularly in its adduct form with L-cysteine. This compound exhibits unique pharmacological properties that differentiate it from EA alone, making it a subject of interest in various biomedical research fields.
The biological activity of the ethacrynic acid L-cysteine adduct primarily involves its interaction with cellular transport mechanisms and signaling pathways.
- Inhibition of Na-K-2Cl Cotransport : The EA-L-cysteine adduct has been shown to inhibit the Na-K-2Cl cotransporter with an IC50 value of M, making it significantly more potent than EA itself. This inhibition is rapid and reversible, differing from the irreversible action of EA, which suggests a unique mechanism of action for the adduct .
- Wnt/β-Catenin Signaling Pathway : EA has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway. In studies involving chronic lymphocytic leukemia (CLL) cells, EA was found to induce apoptosis by destabilizing the LEF-1/β-catenin complex, leading to decreased expression of target genes such as cyclin D1 and fibronectin. The presence of N-acetyl-L-cysteine (NAC) protected against EA-induced cytotoxicity, indicating that thiol reactivity plays a critical role in its mechanism .
Comparative Biological Activity
The following table summarizes the biological activities and effects observed with ethacrynic acid and its L-cysteine adduct:
Compound | IC50 (µM) | Mechanism of Action | Effect on CLL Cells |
---|---|---|---|
Ethacrynic Acid (EA) | 40 - 200 | Inhibits glutathione S-transferase, increases oxidative stress | Induces apoptosis |
This compound | Inhibits Na-K-2Cl cotransport, reversible action | Selectively cytotoxic with an IC50 of ~8.56 | |
N-acetyl-L-cysteine (NAC) | - | Protects against oxidative stress, inhibits EA effects | Prevents apoptosis induced by EA |
Case Studies and Research Findings
- Chronic Lymphocytic Leukemia (CLL) : A study demonstrated that EA selectively induces cell death in primary CLL cells at low concentrations (mean IC50 of 8.56 µM), highlighting its potential as a targeted therapy . The findings suggest that EA's interaction with proteins involved in Wnt signaling may offer new therapeutic avenues for treating CLL.
- Diuretic Activity : Research indicates that the cysteine adduct retains diuretic activity comparable to EA when administered in vivo. Studies involving canine models showed that the cysteine adduct effectively increased renal outflow facility, similar to EA . This suggests that the adduct could be utilized for enhanced therapeutic effects in diuresis.
- Thiol Reactivity and Cytotoxicity : The reactivity of the α, β-unsaturated ketone in EA is crucial for its biological effects. Thiol adducts like the cysteine derivative can liberate EA under specific conditions, contributing to both its diuretic and cytotoxic properties .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing the ethacrynic acid L-cysteine adduct?
- Methodology : Synthesis involves reacting ethacrynic acid with L-cysteine under controlled pH and temperature. Characterization employs thin-layer chromatography (TLC) with acetic acid/ethyl acetate/chloroform (15.5:38.5:46 v/v) as the mobile phase and UV visualization. High-performance liquid chromatography (HPLC) using a LiChroCART® column (125 mm × 4.0 mm, 5 µm) with a mobile phase of formic acid (0.1%)-methanol-acetonitrile (45:8:47 v/v) at 40°C provides quantitative analysis. Stability assessments include forced degradation studies under thermal, hydrolytic, and oxidative conditions .
Q. Which analytical techniques are optimal for quantifying ethacrynic acid and its L-cysteine adduct in solution formulations?
- Methodology : A validated stability-indicating HPLC method is preferred. Use an isocratic system with UV detection at 254 nm, flow rate 0.8 mL/min, and injection volume 10 µL. For structural confirmation, HPLC-MS in negative ion mode identifies degradation products, such as dimeric Michael adducts or epoxide derivatives. Calibration curves (0.5–500 µg/mL) ensure linearity, while recovery studies validate accuracy .
Q. How should forced degradation studies be designed to evaluate the stability of the this compound?
- Methodology : Expose the adduct to hydrolytic (acid/base), oxidative (H₂O₂), and thermal stress (40–80°C). Monitor degradation kinetics via HPLC, noting separation of products like the epoxy-derivative (formed at lower temperatures) and oxidative byproducts (elevated temperatures). Validate method specificity by confirming baseline resolution of degradation peaks from the parent compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in the inhibitory effects of ethacrynic acid analogues across cancer cell lines?
- Methodology : Conduct comparative dose-response assays (e.g., migration inhibition in Hs578Ts(i)8 and C4-2B cells) to evaluate structural determinants. For example, methyl-substituted analogues lacking α,β-unsaturated carbonyl groups show no activity, whereas precursor II-1 (para-acylated m-cresol) inhibits migration. Use statistical tools (ANOVA, Tukey’s test) to assess significance and control for cell line-specific factors like glutathione transferase expression .
Q. What experimental strategies address ethacrynic acid’s dual effects on calcium-activated ion channels and intracellular signaling?
- Methodology : Employ perforated patch-clamp techniques on rabbit portal vein fibroblasts to measure spontaneous transient inward chloride currents (STICs) and outward potassium currents (STOCs). Test concentration-dependent inhibition (e.g., 10⁻⁴–10⁻³ M ethacrynic acid) at varying membrane potentials (-50 to +30 mV). Use calcium imaging (e.g., Fura-2 AM) to decouple direct channel blockade from calcium release modulation .
Q. How to design in vitro/in vivo studies for repurposing ethacrynic acid as a SARS-CoV-2 main protease (Mpro) inhibitor?
- Methodology : Perform molecular docking to identify binding poses (e.g., interaction of ethacrynic acid’s α,β-unsaturated region with Cys145). Validate via fluorescence-based enzymatic assays using IC₅₀ determination (8–9.5 µM range). Compare with boceprevir/GC376 controls. Assess cytotoxicity in Vero E6 cells (CC₅₀ > 100 µM) and pharmacokinetic profiling to confirm achievable plasma concentrations (e.g., 10 µM at 100 mg IV dose) .
Q. What statistical frameworks are appropriate for analyzing dose-response and cytotoxicity data in ethacrynic acid studies?
- Methodology : Apply nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC₅₀/EC₅₀ values. Use Student’s t-test or Mann-Whitney U test for pairwise comparisons. For cytotoxicity, employ Probit analysis or CompuSyn software for synergy/antagonism assessment. Include power analysis to justify sample sizes (α=0.05, β=0.2) .
Q. How to reconcile ethacrynic acid’s glutathione transferase inhibition with its cytotoxic and vasodilatory effects?
- Methodology : Use enzyme inhibition assays (e.g., GST activity with CDNB substrate) alongside cytotoxicity screens (MTT assay) in tumor vs. normal cells. Correlate results with intracellular glutathione depletion measured via LC-MS. For vascular effects, isolate mechanisms by comparing ICl(Ca) blockade (STIC inhibition) vs. potassium channel modulation (STOC suppression) in patch-clamp studies .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butylsulfanyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO6S/c1-2-8(6-26-7-10(19)16(23)24)15(22)9-3-4-11(14(18)13(9)17)25-5-12(20)21/h3-4,8,10H,2,5-7,19H2,1H3,(H,20,21)(H,23,24)/t8?,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVLLFXKDHUWAH-HTLJXXAVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CSCC(C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CSC[C@@H](C(=O)O)N)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747716 | |
Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51246-37-8 | |
Record name | Ethacrynic acid-cysteine conjugate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-{2-[4-(Carboxymethoxy)-2,3-dichlorobenzoyl]butyl}-L-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHACRYNIC ACID-CYSTEINE CONJUGATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FE93CB7QJ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.